molecular formula C11H13NO B1322230 6-Ethyl-2,3-dihydroquinolin-4(1H)-one CAS No. 263896-27-1

6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Cat. No. B1322230
M. Wt: 175.23 g/mol
InChI Key: WFGDLFXNRLONNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244725B2

Procedure details

A solution of phosphorus pentoxide (11.14 g) in methane sulfonic acid (114 mL) was heated to 130°. The mixture was stirred at 130° for one hour until all the phosphorus pentoxide had dissolved. The mixture was allowed to cool for 15 minutes, and ethyl N-(4-ethylphenyl)-beta-alaninate (11.14 g of mono and di-ester mixture) was added. The mixture was heated to 130° for 1.5 hours, and the mixture was allowed to cool to room temperature. The mixture was cooled in an ice bath, and 50% sodium hydroxide was added until the pH reached 8. The gummy dark solids were dissolved in MeOH, and added to the mixture. Solids began to crash out, so they were filtered off with celite. The liquids were combined, and were partitioned between dichloromethane and water, and the organics were extracted three times with dichloromethane. The combined organics were washed with brine, dried with sodium sulfate, filtered, and concentrated. The product was chromatographed using a 30% ethyl acetate in heptane solvent solution. 4.10 g of the title product were recovered. (28% yield through first two steps) MS (ESI+) for C11H13NO m/z 176.00 (M+H)+.
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl N-(4-ethylphenyl)-beta-alaninate
Quantity
11.14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH2:15]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][CH2:24][CH2:25][C:26]([O:28]CC)=O)=[CH:19][CH:18]=1)[CH3:16].[OH-].[Na+]>CS(O)(=O)=O.CO>[CH2:15]([C:17]1[CH:18]=[C:19]2[C:20](=[CH:21][CH:22]=1)[NH:23][CH2:24][CH2:25][C:26]2=[O:28])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
11.14 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
114 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
ethyl N-(4-ethylphenyl)-beta-alaninate
Quantity
11.14 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)NCCC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 130° for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
added to the mixture
FILTRATION
Type
FILTRATION
Details
were filtered off with celite
CUSTOM
Type
CUSTOM
Details
were partitioned between dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was chromatographed
CUSTOM
Type
CUSTOM
Details
4.10 g of the title product were recovered

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C2C(CCNC2=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.